Dehydroborapetoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boron-containing compounds are of significant interest in chemistry due to their unique properties and potential applications in materials science, medicine, and catalysis. Among these, dehydroborate derivatives and borohydrides play crucial roles in various chemical reactions, including hydrogen storage, catalysis, and organic synthesis.

Synthesis Analysis

The synthesis of boron-containing compounds can be intricate, involving multiple steps and specific conditions to achieve the desired chemical structure. For example, the synthesis of anhydrous alkaline earth metal dodecaborates (MB12H12) from metal borohydrides highlights a method where borohydrides are sintered with decaborane under specific conditions to achieve the desired product (He et al., 2015).

Molecular Structure Analysis

Understanding the molecular structure of boron-containing compounds is crucial for their application. Techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling are often employed. The structure can involve complex arrangements, such as icosahedral B12 skeletons observed in boron cluster compounds, which are essential for their chemical behavior and reactivity.

Chemical Reactions and Properties

Boron compounds engage in various chemical reactions, including dehydrocoupling, which can lead to the formation of boron-nitrogen bonds, a key step in producing materials like aminoboranes and borazines. These reactions are often catalyzed by transition metal complexes and can occur under relatively mild conditions (Jaska et al., 2003).

Physical Properties Analysis

The physical properties of boron-containing compounds, such as their thermal stability, solubility, and crystalline structure, are important for their practical applications. For example, the thermal decomposition of MB12H12 has been studied to understand its potential as a hydrogen storage material, revealing multistep pathways in its decomposition process (He et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, bond formation, and catalytic behavior, are central to the application of boron-containing compounds. For instance, the catalytic activity of compounds like aluminum dihydride in hydroboration and dehydrocoupling reactions highlights the potential of boron compounds in synthetic chemistry (Yang et al., 2016).

Applications De Recherche Scientifique

Antiproliferative Effects of Related Compounds : Research on dehydrodidemnin B (DDB), a depsipeptide similar to Dehydroborapetoside B, shows significant antiproliferative effects on cancer cells. DDB, isolated from Aplidium albicans, was found to extend the lifespan of animals with Ehrlich carcinoma and reduce tumor cells by 70-90% (Urdiales et al., 1996).

Impact on Drug Discovery : The broader field of drug discovery, which includes the study of compounds like Dehydroborapetoside B, has evolved significantly with the advent of molecular biology and genomics. These advancements have enriched therapeutic options and allowed for a more targeted approach in medicine (Drews, 2000).

Translational Research Significance : The application of findings from basic studies, including those on compounds like Dehydroborapetoside B, to clinical practice is a key aspect of translational research. This approach advances the capacity of science to address complex healthcare challenges (Grady, 2010).

Natural Products in Cell Biology : The study of natural products, including marine depsipeptides related to Dehydroborapetoside B, has significantly contributed to the understanding of cell biology, particularly in areas like cell proliferation, protein biosynthesis, and apoptosis (Vera & Joullié, 2002).

Synthetic Applications : Dehydroalanine, a residue related to Dehydroborapetoside B, has shown utility in protein modification for biological study, demonstrating the potential of similar compounds in biological and technological applications (Daďová, Galan, & Davis, 2018).

Clinical Applications of Related Compounds : Studies on compounds like Dehydrobruceine B, which may share similarities with Dehydroborapetoside B, have shown potential in enhancing the cytotoxicity of cancer treatments through mitochondrial apoptotic pathways (Huang et al., 2017).

Mécanisme D'action

While specific details on the mechanism of action of Dehydroborapetoside B are not available, it’s noted that Dehydroborapetoside B is an influential natural compound within the field of oncology. It holds significant promise for studying a multitude of cancer types, most notably breast and lung cancer. It has a remarkable capacity to impede cellular proliferation and trigger programmed cell death .

Propriétés

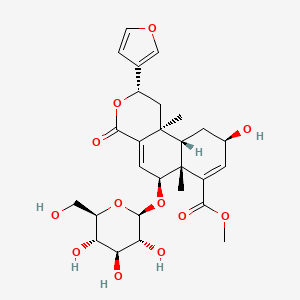

IUPAC Name |

methyl (2S,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O12/c1-26-9-16(12-4-5-36-11-12)37-24(34)14(26)8-19(39-25-22(32)21(31)20(30)17(10-28)38-25)27(2)15(23(33)35-3)6-13(29)7-18(26)27/h4-6,8,11,13,16-22,25,28-32H,7,9-10H2,1-3H3/t13-,16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKGCFDWGXCUDW-CGNVXPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1=CC(C3(C2CC(C=C3C(=O)OC)O)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)C1=C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydroborapetoside B | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.